Benzoic acid, 2-((1,2,3,4,5,8-hexahydro-1,3-dimethyl-6-nitro-2,4,5-trioxopyrido(2,3-d)pyrimidin-7-yl)amino)-
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Overview
Description
Benzoic acid, 2-((1,2,3,4,5,8-hexahydro-1,3-dimethyl-6-nitro-2,4,5-trioxopyrido(2,3-d)pyrimidin-7-yl)amino)- is a complex organic compound with a unique structure that combines benzoic acid with a pyrido[2,3-d]pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((1,2,3,4,5,8-hexahydro-1,3-dimethyl-6-nitro-2,4,5-trioxopyrido(2,3-d)pyrimidin-7-yl)amino)- typically involves multiple steps. One common approach is the condensation of benzoic acid derivatives with pyrido[2,3-d]pyrimidine intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-((1,2,3,4,5,8-hexahydro-1,3-dimethyl-6-nitro-2,4,5-trioxopyrido(2,3-d)pyrimidin-7-yl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitro group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Benzoic acid, 2-((1,2,3,4,5,8-hexahydro-1,3-dimethyl-6-nitro-2,4,5-trioxopyrido(2,3-d)pyrimidin-7-yl)amino)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzoic acid, 2-((1,2,3,4,5,8-hexahydro-1,3-dimethyl-6-nitro-2,4,5-trioxopyrido(2,3-d)pyrimidin-7-yl)amino)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler aromatic carboxylic acid with various industrial and medicinal applications.
3,5-Dimethylbenzoic acid: A derivative of benzoic acid with additional methyl groups, used in different chemical processes.
4-Hydroxybenzoic acid: Known for its use in the production of parabens and other chemical products.
Uniqueness
Benzoic acid, 2-((1,2,3,4,5,8-hexahydro-1,3-dimethyl-6-nitro-2,4,5-trioxopyrido(2,3-d)pyrimidin-7-yl)amino)- stands out due to its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity provides unique chemical and biological properties that are not found in simpler benzoic acid derivatives.
Properties
CAS No. |
141985-43-5 |
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Molecular Formula |
C16H13N5O7 |
Molecular Weight |
387.30 g/mol |
IUPAC Name |
2-[(1,3-dimethyl-6-nitro-2,4,5-trioxo-8H-pyrido[2,3-d]pyrimidin-7-yl)amino]benzoic acid |
InChI |
InChI=1S/C16H13N5O7/c1-19-13-9(14(23)20(2)16(19)26)11(22)10(21(27)28)12(18-13)17-8-6-4-3-5-7(8)15(24)25/h3-6H,1-2H3,(H,24,25)(H2,17,18,22) |
InChI Key |
IPJPRNSMESBVDE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)C(=C(N2)NC3=CC=CC=C3C(=O)O)[N+](=O)[O-])C(=O)N(C1=O)C |
Origin of Product |
United States |
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